N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Description
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Research into related heterocyclic compounds demonstrates their significance in developing novel synthetic methodologies and understanding the chemical properties of complex molecules. For example, studies on the synthesis of alkanamide derivatives, including compounds with pyrazole and triazole rings, have shown anticonvulsant activities, highlighting the potential of these molecules in pharmaceutical applications (Tarikogullari et al., 2010). Similarly, compounds with 1,3,4-oxadiazole structures have been synthesized, displaying potent α-glucosidase inhibitory potential, suggesting their potential role in managing diabetes (Iftikhar et al., 2019).
Coordination Chemistry and Antioxidant Activity
The synthesis and characterization of coordination complexes derived from pyrazole-acetamide derivatives have been explored, demonstrating significant antioxidant activity. This indicates the potential application of these complexes in oxidative stress-related conditions (Chkirate et al., 2019).
Antimicrobial and Antipsychotic Applications
Compounds incorporating the pyrazole moiety have been investigated for their antimicrobial and antipsychotic activities. For instance, heterocycles incorporating antipyrine have shown promising antimicrobial properties, suggesting their utility in developing new antimicrobial agents (Bondock et al., 2008). Moreover, certain pyrazole derivatives have been found to exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, offering a novel approach to antipsychotic therapy (Wise et al., 1987).
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-13-7-8-15(9-14(13)2)26-21(16-11-30-12-17(16)24-26)23-20(27)10-25-18-5-3-4-6-19(18)29-22(25)28/h3-9H,10-12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXSZXUKNJWNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CN4C5=CC=CC=C5OC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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